molecular formula C21H35N3O4S B2869210 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide CAS No. 897619-09-9

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide

Cat. No. B2869210
CAS RN: 897619-09-9
M. Wt: 425.59
InChI Key: VHPBUSBTTFSNFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been extensively studied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts is a common reaction in the synthesis of piperazine derivatives . Another reaction involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines .

Scientific Research Applications

Receptor Antagonism and Imaging Applications

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide and its derivatives have been extensively studied for their potential applications in the field of neurology and pharmacology, particularly focusing on receptor antagonism and imaging. One significant area of research involves the development of piperazine derivatives as serotonin receptor antagonists, specifically targeting the 5-HT7 receptor. These compounds have shown promising IC50 values, indicating their potential efficacy in modulating serotonin-related functions, which could have implications for treating various neurological and psychiatric disorders (Yoon et al., 2008).

Radiolabeled Compounds for PET Imaging

The compound and its structurally related analogs have been utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging. Such compounds, like [18F]p-MPPF, have been explored for their ability to study serotonin 1A receptors in the brain, offering insights into the serotonergic system's role in various psychiatric and neurological conditions (Plenevaux et al., 2000).

Adenosine Receptor Antagonism

Research has also explored the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds have demonstrated subnanomolar affinity and high selectivity for the A2B adenosine receptors, highlighting their potential in studying adenosine-related physiological and pathological processes (Borrmann et al., 2009).

Structural and Chemical Studies

The structural and chemical properties of piperazine derivatives have been subjects of extensive investigation. Studies involving crystal structure analysis, Hirshfeld surface analysis, and density functional theory (DFT) calculations have been conducted to understand the molecular interactions and stability of these compounds, which is crucial for their pharmacological application and development (Kumara et al., 2017).

Novel Therapeutic Applications

The exploration of novel therapeutic applications, including the study of selective serotonin receptor agonists for gastrointestinal motility and the potential treatment of cognitive disorders, has been a significant focus. Compounds such as SUVN-502 have been identified as clinical candidates for cognitive disorder treatment, demonstrating the diverse therapeutic potential of these chemical entities (Nirogi et al., 2017).

Future Directions

The future directions for research on “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide” and similar compounds could involve further exploration of their therapeutic potential. For example, alpha1-adrenergic receptors, which are known to interact with piperazine derivatives, are a significant target for new drug discovery .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O4S/c1-4-6-18(7-5-2)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-8-10-20(28-3)11-9-19/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPBUSBTTFSNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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